3-fluoro-4-hydroxypyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-4-hydroxypyridine-2-carbonitrile is a chemical compound with the molecular formula C6H3FN2O It is a fluorinated pyridine derivative, which means it contains a pyridine ring with a fluorine atom and other functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-hydroxypyridine-2-carbonitrile typically involves the introduction of a fluorine atom into a pyridine ring, followed by the addition of hydroxyl and nitrile groups. One common method involves the reaction of 3-fluoropyridine with appropriate reagents to introduce the hydroxyl and nitrile groups. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-hydroxypyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-fluoro-4-pyridinecarboxaldehyde, while reduction of the nitrile group can produce 3-fluoro-4-aminopyridine .
Scientific Research Applications
3-fluoro-4-hydroxypyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-fluoro-4-hydroxypyridine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-fluoropyridine: Lacks the hydroxyl and nitrile groups, making it less versatile in chemical reactions.
4-hydroxypyridine-2-carbonitrile: Lacks the fluorine atom, resulting in different reactivity and properties.
3-hydroxy-2-fluoropyridine: Similar structure but with different functional group positions.
Uniqueness
3-fluoro-4-hydroxypyridine-2-carbonitrile is unique due to the combination of fluorine, hydroxyl, and nitrile groups on the pyridine ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
1807247-90-0 |
---|---|
Molecular Formula |
C6H3FN2O |
Molecular Weight |
138.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.